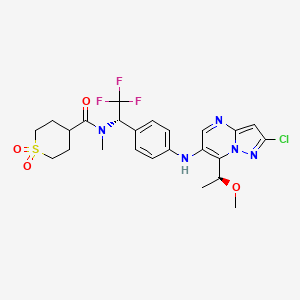
Nvs-malt1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NVS-MALT1 es un compuesto conocido por su función como inhibidor alostérico de la proteína 1 de translocación de linfoma linfoide asociado a la mucosa (MALT1). MALT1 es una proteína paracaspasasa que desempeña un papel crucial en la activación de la vía de señalización del factor nuclear kappa-luz-cadena-potenciador de células B activadas (NF-κB), que es esencial para la supervivencia y proliferación de ciertos tipos de linfomas .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de NVS-MALT1 implica un enfoque de química medicinal guiado por la estructura. El compuesto está diseñado para unirse específicamente al sitio activo de MALT1, inhibiendo su actividad proteolítica. La ruta de síntesis típicamente implica el uso de compuestos miméticos del sustrato que son farmacológicamente tratables e irreversibles .
Métodos de Producción Industrial: La producción industrial de this compound sigue protocolos estrictos para garantizar una alta pureza y eficacia. El proceso implica síntesis a gran escala utilizando condiciones de reacción optimizadas para lograr el rendimiento y la calidad deseados. El compuesto se somete luego a rigurosas medidas de control de calidad para confirmar su estructura química y actividad biológica .
Análisis De Reacciones Químicas
Tipos de Reacciones: NVS-MALT1 principalmente experimenta reacciones de inhibición donde se une al sitio activo de MALT1, evitando su actividad proteolítica. Esta inhibición puede conducir a varios efectos posteriores, incluida la supresión de la señalización de NF-κB .
Reactivos y Condiciones Comunes: La reacción de inhibición generalmente implica el uso de inhibidores químicos específicos como MI-2, que se dirigen a la actividad proteolítica de MALT1. Las condiciones de reacción se optimizan para garantizar la máxima afinidad de unión y especificidad .
Principales Productos Formados: El principal producto formado a partir de la reacción de inhibición es el complejo MALT1 inactivo, que no puede participar en la vía de señalización de NF-κB. Esto lleva a la supresión de varios procesos celulares que dependen de la actividad de MALT1 .
Aplicaciones Científicas De Investigación
NVS-MALT1 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la oncología, la inmunología y la biología molecular. Se utiliza para estudiar el papel de MALT1 en varios tipos de cánceres, incluido el linfoma difuso de células B grandes y el mieloma múltiple . Además, this compound se emplea en investigaciones centradas en enfermedades autoinmunes, donde ayuda a dilucidar los mecanismos de regulación e inflamación de las células inmunitarias .
Mecanismo De Acción
NVS-MALT1 ejerce sus efectos uniéndose al sitio alostérico de MALT1, inhibiendo así su actividad proteolítica. Esta inhibición interrumpe la formación del complejo del señalosoma CBM (CARD11-BCL10-MALT1), que es esencial para la activación de la vía de señalización de NF-κB . Al evitar la activación de NF-κB, this compound suprime la proliferación y supervivencia de las células cancerosas que dependen de esta vía .
Comparación Con Compuestos Similares
Compuestos Similares:
- MI-2: Otro inhibidor de MALT1 que se dirige a la actividad proteolítica de MALT1 .
- SGR-1505: Un potente inhibidor de MALT1 con propiedades equilibradas y actividad en el blanco .
- Inhibidores de BTK: Afectan la vía de NF-κB ascendente pero tienen una utilidad limitada en ciertas enfermedades .
Singularidad de NVS-MALT1: this compound es único en su capacidad de inhibir selectivamente el sitio alostérico de MALT1, proporcionando un enfoque más específico para suprimir la actividad de NF-κB. A diferencia de otros inhibidores que pueden afectar múltiples vías, this compound ofrece un mayor grado de especificidad, reduciendo la probabilidad de efectos fuera del blanco y toxicidad asociada .
Propiedades
Fórmula molecular |
C24H27ClF3N5O4S |
|---|---|
Peso molecular |
574.0 g/mol |
Nombre IUPAC |
N-[(1S)-1-[4-[[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]amino]phenyl]-2,2,2-trifluoroethyl]-N-methyl-1,1-dioxothiane-4-carboxamide |
InChI |
InChI=1S/C24H27ClF3N5O4S/c1-14(37-3)21-18(13-29-20-12-19(25)31-33(20)21)30-17-6-4-15(5-7-17)22(24(26,27)28)32(2)23(34)16-8-10-38(35,36)11-9-16/h4-7,12-14,16,22,30H,8-11H2,1-3H3/t14-,22-/m0/s1 |
Clave InChI |
NVGROBHDOYRPAN-FPTDNZKUSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)[C@@H](C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC |
SMILES canónico |
CC(C1=C(C=NC2=CC(=NN21)Cl)NC3=CC=C(C=C3)C(C(F)(F)F)N(C)C(=O)C4CCS(=O)(=O)CC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B10819757.png)
![4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B10819768.png)
![[(1R,10S,12R,14R,16S,17S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819782.png)
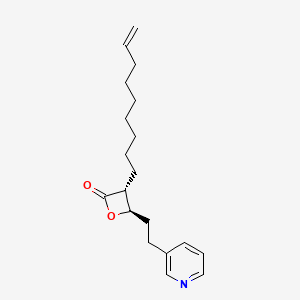
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B10819791.png)
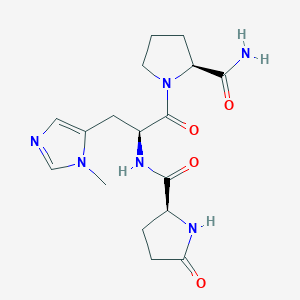
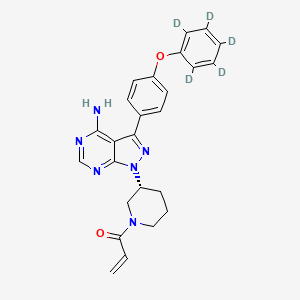
![(1R,6R,8S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819822.png)
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[indene-1,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10819825.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)
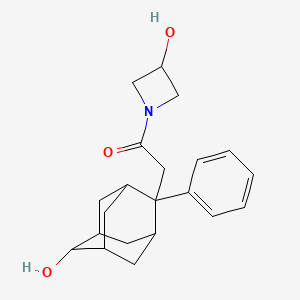
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![13-(3-benzamido-4-fluoroanilino)-N-(2-morpholin-4-ylethyl)-2-oxotricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene-5-carboxamide](/img/structure/B10819851.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)
